biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Overview
Description
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group, an indole moiety, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine under basic conditions.
Formation of the Biphenyl Group: The biphenyl group can be introduced through Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- 4-(1H-indol-4-yl)piperazinomethanone
- 2-furyl[4-(1H-indol-4-yl)piperazino]methanone
Uniqueness
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety provides potential for diverse biological activities, while the biphenyl group enhances its stability and lipophilicity. The piperazine ring further contributes to its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)28-14-16-29(17-15-28)26(31)24-18-22-8-4-5-9-23(22)27-24/h1-13,18,27H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDNXMNHOBLXRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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